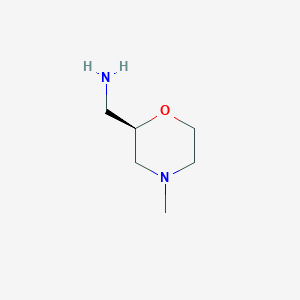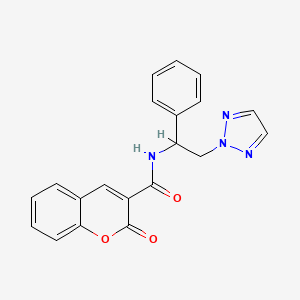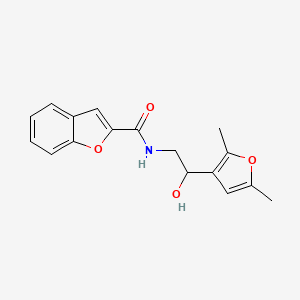
N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a benzylpiperidine moiety, which is a common structural fragment in various pharmaceuticals . The compound also includes a pyrimidine ring, which is a basic structure in many biological compounds, and an ethoxy group, which is a common substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylpiperidine and pyrimidine rings, as well as the ethoxy and carboxamide groups, would all contribute to the overall structure. Single-crystal X-ray diffraction is a common method used to determine the crystal structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The benzylpiperidine and pyrimidine rings might undergo substitution or addition reactions, while the ethoxy and carboxamide groups could be involved in condensation or hydrolysis reactions .Aplicaciones Científicas De Investigación
PARP Inhibition for Cancer Therapy
One notable application of compounds structurally related to N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown excellent potency in enzyme and cellular assays. These inhibitors, including phenylpiperidine-substituted benzimidazole carboxamide derivatives, display significant oral bioavailability, ability to cross the blood-brain barrier, and effective distribution into tumor tissues. Their efficacy in vivo was demonstrated in cancer models, suggesting potential for cancer therapy (Penning et al., 2010).
HIV Integrase Inhibition
Another application area is the development of HIV integrase inhibitors. Studies on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition of HIV-integrase-catalyzed strand transfer process, presenting a class of compounds with significant potential as antiviral agents. These compounds have shown favorable pharmacokinetic properties in preclinical species and highlight the potential for clinical use in the treatment of AIDS (Pace et al., 2007).
Alzheimer's Disease Therapy
Compounds derived from benzylpiperidin-pyrimidin-amines, including those related to the queried chemical structure, have been explored for their multifunctional potential in Alzheimer's disease (AD) treatment. These compounds have been screened for anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. The efforts aim at identifying multifunctional agents capable of targeting multiple pathological routes in AD, indicating a promising approach for developing novel AD therapeutics (Mohamed et al., 2012).
Neuroleptic Activity
Additionally, the synthesis and evaluation of benzamides, specifically those similar to this compound, have demonstrated potential neuroleptic activity. Studies have shown that certain compounds exhibit potent inhibitory effects on stereotyped behavior in animal models, suggesting their utility as potent drugs for psychosis treatment with minimal side effects (Iwanami et al., 1981).
Mecanismo De Acción
Target of Action
The primary target of N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a component implicated in the development of Alzheimer’s disease .
Mode of Action
This inhibition could potentially prevent the formation of beta-amyloid peptide, thereby interfering with the progression of Alzheimer’s disease .
Biochemical Pathways
Given its target, it is reasonable to assume that it impacts the amyloidogenic pathway involved in the production of beta-amyloid peptide .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of beta-amyloid peptide due to the inhibition of Beta-secretase 1 . This could potentially lead to a decrease in the formation of beta-amyloid plaques, a characteristic feature of Alzheimer’s disease .
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-25-18-12-17(20-14-21-18)19(24)22-16-8-10-23(11-9-16)13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXBOSFLCOMGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)
![6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2868749.png)

![(1-{3-[4-(Methylpropyl)phenoxy]propyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B2868754.png)

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)
![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)

![Methyl 2-amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2868770.png)